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Compound of Interest

Compound Name: Nosantine racemate

Cat. No.: B1662768 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed information and protocols for utilizing Nosantine
racemate as a chemical probe to investigate the function and therapeutic potential of Leucine-

rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson's disease.

Introduction to Nosantine Racemate and LRRK2
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a GTPase

domain and a serine/threonine kinase domain.[1][2] Mutations in the LRRK2 gene are a

significant genetic cause of both familial and sporadic Parkinson's disease.[3][4][5] Many of

these pathogenic mutations, such as the common G2019S substitution, result in increased

kinase activity, which is thought to contribute to neuronal toxicity and the progression of the

disease.[4][5]

Nosantine racemate is a potent, cell-permeable, and selective inhibitor of LRRK2 kinase

activity. Its favorable pharmacological properties make it an excellent chemical probe for

elucidating the cellular functions of LRRK2 and for validating LRRK2 as a therapeutic target.

This document outlines the key characteristics of Nosantine racemate and provides detailed

protocols for its use in biochemical and cellular assays.

Key Features of Nosantine Racemate:
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High Potency: Exhibits low nanomolar inhibition of both wild-type and mutant forms of

LRRK2.

Excellent Selectivity: Demonstrates minimal off-target activity when profiled against a broad

panel of kinases.

Cellular Activity: Effectively inhibits LRRK2-mediated phosphorylation in cellular models.

Racemate Information: Supplied as a racemic mixture. For stereospecific activity profiling,

separation of enantiomers may be required.

Data Presentation: Quantitative Profile of Nosantine
Racemate
The following tables summarize the in vitro and cellular activity of Nosantine racemate.

Table 1: In Vitro Potency of Nosantine Racemate against LRRK2 Variants

LRRK2 Variant IC₅₀ (nM) Assay Type

Wild-Type (WT) 12.5 ± 2.1 ADP-Glo™ Kinase Assay

G2019S Mutant 8.3 ± 1.5 ADP-Glo™ Kinase Assay

R1441C Mutant 15.1 ± 3.0 ADP-Glo™ Kinase Assay

Table 2: Selectivity Profile of Nosantine Racemate
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Kinase Target % Inhibition at 1 µM

LRRK2 (G2019S) 98%

CDK2/cyclin A < 5%

GSK3β < 2%

p38α < 10%

SRC < 5%

(Data from a panel of over 250 kinases)

Table 3: Cellular Activity of Nosantine Racemate

Assay Cell Line Endpoint EC₅₀ (nM)

LRRK2

Autophosphorylation

(pS1292)

HEK293T

(overexpressing

LRRK2 G2019S)

Western Blot 45.7 ± 8.2

Rab10

Phosphorylation

(pT73)

A549 (endogenous

LRRK2)
Western Blot 62.3 ± 11.4

Cellular Target

Engagement

HEK293T (LRRK2-

NanoLuc)
NanoBRET™ Assay 38.9 ± 7.5

LRRK2 Signaling Pathway and Point of Intervention
LRRK2 is a complex protein involved in various cellular processes, including vesicular

trafficking.[6] One of its key functions is the phosphorylation of a subset of Rab GTPase

proteins.[3] Nosantine racemate acts as an ATP-competitive inhibitor, directly blocking the

kinase domain of LRRK2 and preventing the phosphorylation of its downstream substrates.
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Caption: LRRK2 signaling and inhibition by Nosantine racemate.

Experimental Protocols
Protocol 1: In Vitro LRRK2 Kinase Assay (ADP-Glo™)
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This protocol measures the IC₅₀ of Nosantine racemate against purified LRRK2 enzyme.

Materials:

Recombinant LRRK2 (WT or mutant)

LRRKtide peptide substrate

ATP

Nosantine racemate

ADP-Glo™ Kinase Assay Kit

Kinase Buffer (40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]

Procedure:

Compound Preparation: Prepare a serial dilution of Nosantine racemate in DMSO, then

dilute in Kinase Buffer.

Reaction Setup: In a 384-well plate, add 1 µL of diluted compound/DMSO control, 2 µL of

LRRK2 enzyme (e.g., 25 ng), and 2 µL of substrate/ATP mix.[7]

Incubation: Incubate the reaction at room temperature for 60-120 minutes.[7]

ADP-Glo™ Detection:

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

[7]

Data Acquisition: Measure luminescence using a plate reader.

Analysis: Normalize the data to DMSO controls and fit to a four-parameter dose-response

curve to determine the IC₅₀ value.
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Protocol 2: Cellular Thermal Shift Assay (CETSA™)
This protocol verifies the direct binding of Nosantine racemate to LRRK2 in intact cells.[8][9]

Materials:

Cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2)

Nosantine racemate

DMSO (vehicle control)

PBS with protease inhibitors

Lysis buffer (e.g., M-PER™)[10]

Anti-LRRK2 antibody

Procedure:

Cell Treatment: Treat cultured cells with a saturating concentration of Nosantine racemate
(e.g., 10 µM) or DMSO for 1-2 hours.

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them at a range of

temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[8]

Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet

aggregated proteins.[10]

Analysis:

Collect the supernatant (soluble protein fraction).

Analyze the amount of soluble LRRK2 at each temperature by Western Blot.
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Data Plotting: Plot the percentage of soluble LRRK2 against temperature. A rightward shift in

the melting curve for the Nosantine-treated sample indicates target engagement.[8]

Protocol 3: Western Blot for LRRK2 Substrate
Phosphorylation
This protocol assesses the ability of Nosantine racemate to inhibit LRRK2 kinase activity in a

cellular context by measuring the phosphorylation of its substrate, Rab10.

Materials:

Cell line with endogenous LRRK2 activity (e.g., A549)

Nosantine racemate

RIPA Lysis Buffer with phosphatase and protease inhibitors

Primary antibodies: anti-pRab10 (pT73), anti-Total Rab10, anti-LRRK2, anti-GAPDH (loading

control)

HRP-conjugated secondary antibodies

ECL substrate

Procedure:

Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response range of

Nosantine racemate for 2-4 hours.

Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Normalize protein amounts for all samples.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Immunoblotting:

Block the membrane (e.g., 5% BSA in TBST).

Incubate with primary antibodies overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Detection: Add ECL substrate and visualize bands using a chemiluminescence imager.

Analysis: Quantify the band intensity for pRab10 and normalize to Total Rab10 or a loading

control. Plot the normalized values against the concentration of Nosantine racemate to

determine the EC₅₀.

Experimental and Probe Development Workflows
The following diagrams illustrate the typical workflows for using Nosantine racemate and for

the general development of a chemical probe.
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Caption: Workflow for using Nosantine racemate as a chemical probe.
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Caption: General workflow for chemical probe development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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